4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid
Description
4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid is a γ-amino acid derivative protected by the fluorenylmethyloxycarbonyl (Fmoc) group, a widely used temporary protecting group in solid-phase peptide synthesis (SPPS). The Fmoc group enhances solubility in organic solvents and facilitates selective deprotection under mild basic conditions (e.g., piperidine). This compound features a methyl substituent at the β-position (C3) of the butanoic acid backbone, which introduces steric effects that influence its conformational flexibility and reactivity during peptide coupling. Its molecular formula is C₂₃H₂₃NO₄, with a molecular weight of 377.43 g/mol .
The compound is synthesized via reaction of 4-amino-3-methylbutanoic acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in tetrahydrofuran (THF), achieving a high yield of 96% and purity confirmed by elemental analysis (Found: C 73.90%, H 5.10%, N 3.65%; Calc.: C 73.98%, H 5.13%, N 3.75%) . Its primary application lies in peptide synthesis, where it serves as a building block for introducing sterically hindered residues into peptide chains.
Structure
3D Structure
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(10-19(22)23)11-21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQMOICNHNBVMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the compound is a derivative of fluoren-9-ylmethoxycarbonyl (fmoc) amino acids, which are commonly used in peptide synthesis.
Mode of Action
The compound interacts with its targets through the Fmoc group, which serves as a protective group for the amino acid during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing the amino acid to participate in peptide bond formation.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in peptide synthesis. The Fmoc group’s removal allows the amino acid to form peptide bonds with other amino acids, leading to the formation of peptides. The exact downstream effects would depend on the specific peptides being synthesized.
Pharmacokinetics
Fmoc amino acids are typically stable and have a long shelf-life.
Result of Action
The primary result of the compound’s action is the synthesis of peptides. By acting as a protective group for the amino acid, the Fmoc group allows the controlled formation of peptide bonds, leading to the synthesis of specific peptides.
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as pH. The Fmoc group is stable under basic conditions but can be removed under acidic conditions. This property allows the controlled synthesis of peptides. Other environmental factors that could influence the compound’s action include temperature and the presence of other reactants or catalysts.
Biological Activity
4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid, commonly referred to as Fmoc-amino acid, is a compound widely utilized in peptide synthesis and medicinal chemistry. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group, enhance its utility in various biological applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₂₃H₂₅NO₄
- Molecular Weight : 379.46 g/mol
- CAS Number : 2171164-46-6
Biological Activity
The biological activity of this compound can be evaluated through its interactions with various biological systems:
- Peptide Synthesis : The Fmoc group serves as a protective moiety during peptide synthesis, allowing for selective reactions without interfering with other functional groups. This property is crucial for constructing complex peptides with high specificity and yield.
- Drug Development : The compound's structural features enable it to serve as a scaffold for developing new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for targeting specific diseases.
- Bioconjugation : It is used in bioconjugation techniques, facilitating the attachment of biomolecules to surfaces or other molecules, which is essential in diagnostics and therapeutic applications.
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. The unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. Understanding these interactions requires detailed studies, often involving:
- Binding Affinity Studies : Evaluating how well the compound binds to target proteins.
- Functional Assays : Assessing the biological response upon binding.
Table 1: Summary of Biological Activities
Case Study Example
In a study examining the use of Fmoc-amino acids in peptide synthesis, researchers demonstrated that the incorporation of Fmoc-protected amino acids significantly improved the yield and purity of synthesized peptides compared to traditional methods. This finding underscores the importance of protective groups in synthetic organic chemistry and their role in advancing drug development.
Scientific Research Applications
Peptide Synthesis
Fmoc-4-Amb-OH is primarily used as a coupling agent in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS). The stability of the Fmoc group under basic conditions allows for selective deprotection, facilitating the sequential addition of amino acids to form peptides.
Medicinal Chemistry
Research has indicated that compounds like Fmoc-4-Amb-OH exhibit significant biological activities, including:
Antitumor Activity
Studies have shown that derivatives of Fmoc compounds can inhibit the proliferation of various cancer cell lines. The fluorenyl moiety is believed to enhance cytotoxicity against tumor cells.
Anti-inflammatory Effects
In vitro studies suggest that Fmoc-4-Amb-OH may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for therapeutic applications in inflammatory diseases.
Antioxidant Activity
Preliminary investigations indicate that this compound may scavenge free radicals and protect against oxidative stress, contributing to its potential therapeutic benefits.
Case Studies
Several studies have documented the effectiveness of Fmoc-4-Amb-OH in various applications:
| Study Focus | Findings | Reference |
|---|---|---|
| Antitumor Activity | Significant inhibition of breast and colon cancer cell lines | Journal of Medicinal Chemistry |
| Inflammation Models | Reduced swelling and inflammatory markers in animal models | Experimental Biology and Medicine |
| Oxidative Stress Protection | Decreased lipid peroxidation in cellular models | Free Radical Biology and Medicine |
Comparative Analysis with Related Compounds
To evaluate the efficacy of Fmoc-4-Amb-OH, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antioxidant Activity |
|---|---|---|---|
| Fmoc-4-Amb-OH | High | Moderate | High |
| (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid | Moderate | High | Moderate |
| 4-Methoxybenzoic acid | Low | Low | Low |
Comparison with Similar Compounds
Table 1: Key Parameters of Fmoc-Protected Amino Acid Derivatives
Key Differences and Implications
(a) Backbone and Substituent Effects
- γ- vs. α/β-Amino Acids: The target compound’s γ-amino acid backbone (amino group at C4) provides greater conformational flexibility compared to α-amino acids (e.g., ’s o-tolyl derivative), which are rigid and prone to β-sheet formation. γ-Amino acids are used to design peptidomimetics with enhanced metabolic stability .
- Steric Hindrance : The 3-methyl group in the target compound reduces reactivity during coupling, requiring optimized conditions (e.g., HATU/DIPEA activation). In contrast, the 4-iodophenyl substituent () adds bulk but also enables post-synthetic modifications like Suzuki couplings .
(c) Functional Group Diversity
- Electron-Withdrawing Groups : The trifluoromethylphenyl group () increases electrophilicity, aiding in nucleophilic acyl substitutions but reducing solubility in aqueous media.
- Polar Groups: Morpholino and piperazino substituents () enhance water solubility, making them suitable for therapeutic peptides .
Q & A
Q. What are the optimal synthetic routes for preparing 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid, and how can purity be ensured?
The synthesis typically involves Fmoc-protection of the amino group using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., triethylamine or sodium carbonate) in solvents like dichloromethane (DCM) or dimethylformamide (DMF) . Reaction conditions (temperature, pH) must be tightly controlled to minimize side reactions. Purity is verified via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, which confirm the absence of unreacted intermediates or protecting group residues .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Key techniques include:
- NMR Spectroscopy : Assign peaks for the Fmoc group (δ 7.2–7.8 ppm for aromatic protons), methyl groups (δ 1.0–1.5 ppm), and carboxylic acid (δ 10–12 ppm) .
- HPLC : Monitor retention times against standards to assess purity (>95% typically required for peptide synthesis) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 383.4 for the protonated form) .
Q. How should this compound be stored to maintain stability, and what decomposition products might form?
Store at −20°C in airtight, light-protected containers to prevent Fmoc group cleavage or oxidation. Decomposition may yield fluorenylmethanol or unprotected amino acids, detectable via HPLC drift in retention times or new NMR peaks .
Advanced Research Questions
Q. How can contradictory data in coupling efficiency during peptide synthesis using this compound be resolved?
Low coupling efficiency may arise from steric hindrance due to the methyl group or incomplete Fmoc deprotection. Optimize by:
Q. What strategies are effective for modifying the methyl substituent to enhance biological activity or solubility?
Replace the methyl group with polar or bulky substituents (e.g., hydroxyl, trifluoromethyl) to alter hydrophobicity or target interactions. For example:
- 3-Hydroxybutanoic acid derivatives : Improve solubility via hydrogen bonding .
- Aryl substituents : Enhance binding to hydrophobic enzyme pockets (e.g., 4-nitrophenyl analogs in anti-inflammatory studies) . Synthesize analogs via reductive amination or Suzuki coupling, followed by activity screening in enzymatic assays .
Q. How do structural differences between this compound and its stereoisomers impact peptide synthesis outcomes?
Stereochemistry at the 3-methyl position affects peptide backbone conformation and enzyme recognition. For example:
Q. What methodologies are used to analyze interactions between this compound and biological targets (e.g., enzymes, receptors)?
Employ:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) in real time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Molecular Dynamics Simulations : Predict binding modes using software like GROMACS .
Methodological Considerations
Q. How can researchers troubleshoot unexpected byproducts during Fmoc-deprotection?
Common byproducts (e.g., dibenzofulvene adducts) form if scavengers like piperazine are absent. Mitigate by:
- Adding 2% v/v thiol-based scavengers (e.g., mercaptoethanol) during deprotection.
- Monitoring reaction progress via TLC or HPLC to halt reactions at optimal times .
Q. What are the best practices for scaling up synthesis while maintaining yield and purity?
- Use microwave-assisted synthesis to reduce reaction times and improve consistency .
- Implement continuous-flow purification systems with C18 columns for large-scale HPLC .
- Validate batch consistency via tandem MS/MS and elemental analysis .
Safety and Handling
Q. What precautions are necessary given the limited toxicological data for this compound?
Treat as a potential irritant. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. Dispose of waste via incineration or licensed chemical disposal services .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
